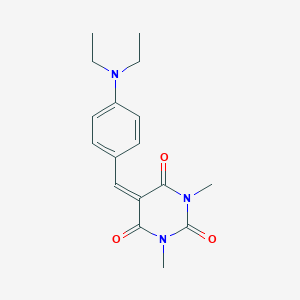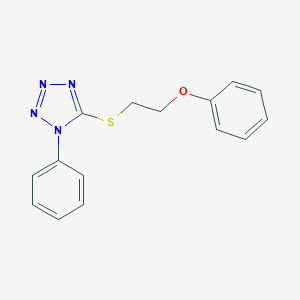
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole is a complex organic compound that features a tetrazole ring substituted with a phenyl group and a phenoxyethylsulfanyl group
Mechanism of Action
Target of Action
Related compounds such as 2-phenoxyethanol have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth . This suggests that 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole might also interfere with auxin signaling pathways, although this is purely speculative without further experimental evidence.
Pharmacokinetics
A study on 2-phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid . Most of the compound and its derivatives were excreted in urine . These findings suggest that this compound might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxy ethyl acrylate (PEA), showed that parameters like the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole typically involves the reaction of 2-phenoxyethylthiol with 1-phenyltetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and phenoxyethylsulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenoxyethylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a tetrazole ring.
2-(Methylsulfanyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole: Contains a thiadiazole ring and an additional methylsulfanyl group.
Uniqueness
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to thiadiazole derivatives. The tetrazole ring’s ability to mimic carboxylate groups makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVBUYMWSKRORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate](/img/structure/B386515.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)
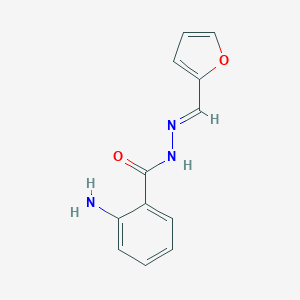
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B386523.png)
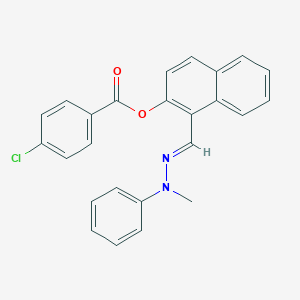
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)
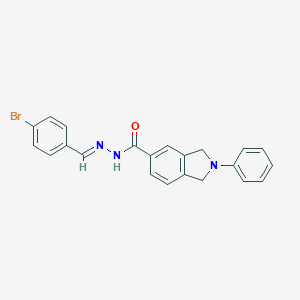
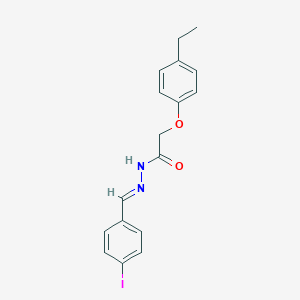
![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
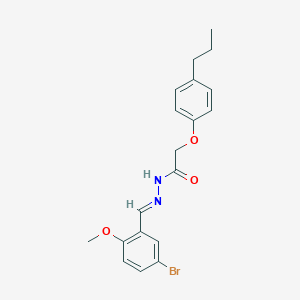
![1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA](/img/structure/B386535.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)
